molecular formula C8H7BrN2 B13612719 3-Bromo-5,6-dimethylpyridine-2-carbonitrile

3-Bromo-5,6-dimethylpyridine-2-carbonitrile

Cat. No.: B13612719
M. Wt: 211.06 g/mol
InChI Key: TYOJVGOISAHPMX-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethylpyridine-2-carbonitrile (C₈H₇BrN₂; molecular weight 211.03 g/mol) is a brominated pyridine derivative featuring a cyano group at position 2, a bromine atom at position 3, and methyl substituents at positions 5 and 6. This compound is a versatile building block in pharmaceutical and agrochemical synthesis due to its reactive bromine atom and electron-withdrawing cyano group, which facilitate nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Its synthesis may involve strategies such as the Perkin rearrangement, as demonstrated for analogous 3-bromo pyridine derivatives .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-bromo-5,6-dimethylpyridine-2-carbonitrile

InChI

InChI=1S/C8H7BrN2/c1-5-3-7(9)8(4-10)11-6(5)2/h3H,1-2H3

InChI Key

TYOJVGOISAHPMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dimethylpyridine-2-carbonitrile typically involves the bromination of 5,6-dimethylpyridine-2-carbonitrile. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dimethylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-amino-5,6-dimethylpyridine-2-carbonitrile, 3-thio-5,6-dimethylpyridine-2-carbonitrile, and 3-alkoxy-5,6-dimethylpyridine-2-carbonitrile.

    Oxidation Reactions: Products include 3-bromo-5,6-dimethylpyridine-2-carboxylic acid and 3-bromo-5,6-dimethylpyridine-2-aldehyde.

    Reduction Reactions: The major product is 3-bromo-5,6-dimethylpyridine-2-amine.

Scientific Research Applications

While specific information on the applications of "3-Bromo-5,6-dimethylpyridine-2-carbonitrile" is limited, research on related compounds can provide insights into its potential uses.

Potential Applications Based on Similar Compounds

  • Synthesis of complex organic molecules Halogenated pyridine derivatives, including those with bromine, are valuable building blocks in creating complex organic molecules. These are useful in the development of pharmaceuticals and agrochemicals.
  • Antimicrobial agents Studies on halogenated pyridine derivatives have shown promising antimicrobial activity.
  • Anticancer research Related pyridine derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or disrupting cell cycle progression.

Chemical Reactions and Synthesis

  • Suzuki-Miyaura Coupling Reactions: Pyridine derivatives can undergo Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds with other aromatic compounds . Palladium catalysts and boronic acids or esters are typically used in this reaction.
  • Nucleophilic Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Studies on Related Pyridine Derivatives

  • Metabolism of Pyridine Derivatives: Research on Burkholderia sp. MAK1 explored the conversion and metabolism of pyridine derivatives, including those with bromo substituents. Certain halogenated pyridines were effectively catabolized by this strain, suggesting a potential biotransformation pathway that could be harnessed for developing new antimicrobial agents .
  • Anticancer Effects of Halogenated Pyridines: Studies on the anticancer effects of halogenated pyridines found that 3-Bromo-5-Iodo derivatives exhibited significant cytotoxicity against several cancer cell lines, including HeLa and MCF7. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use.

Data Tables of Related Compounds

The tables below summarize key findings related to the antimicrobial and anticancer activity of related compounds:

Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
3-Bromo-5-chloro-6-methoxy2.0Staphylococcus aureus
3-Iodo-5-bromo1.5Escherichia coli
3-Bromo-5-fluoro3.0Pseudomonas aeruginosa

Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
3-Bromo-6-chloro10HeLa
5-Iodo-2-methylpyridine15MCF7
3-Bromo-5-fluoro12A549

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethylpyridine-2-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-bromo-5,6-dimethylpyridine-2-carbonitrile and analogous brominated pyridines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
This compound Not available C₈H₇BrN₂ 211.03 Br (3), CN (2), CH₃ (5,6)
5-Bromo-6-methyl-2-pyridinecarbonitrile 1173897-86-3 C₇H₅BrN₂ 197.03 Br (5), CN (2), CH₃ (6)
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Br (2), CH₃ (3)
Key Observations:
  • Substituent Effects: The cyano group at position 2 in both this compound and 5-bromo-6-methyl-2-pyridinecarbonitrile strongly withdraws electrons, activating the ring for SNAr. However, the bromine position dictates reaction sites:
  • In 5-bromo-6-methyl-2-pyridinecarbonitrile, bromine at position 5 is para to the cyano group, allowing substitution at position 4 with reduced steric interference . Methyl groups in the target compound enhance lipophilicity and steric bulk compared to mono-methylated analogs, influencing solubility and reaction kinetics .
Nucleophilic Aromatic Substitution (SNAr):
  • This compound: The electron-withdrawing cyano group activates the ring, but methyl groups at 5 and 6 may slow SNAr due to steric hindrance. Computational studies using density-functional theory (DFT) suggest that exact exchange functionals (e.g., Becke’s 1988 model) could predict its electronic environment, highlighting localized electron density at the bromine site .
  • 5-Bromo-6-methyl-2-pyridinecarbonitrile : Less steric hindrance allows faster SNAr at position 4, making it preferable for introducing functional groups like amines or thiols .
  • 2-Bromo-3-methylpyridine: Lacking a cyano group, its reactivity relies on the electron-donating methyl group at position 3, which deactivates the ring, requiring harsher conditions for substitution .
Cross-Coupling Reactions:
  • The target compound’s bromine at position 3 is suitable for Suzuki-Miyaura couplings, but steric effects may reduce yields compared to less hindered analogs. In contrast, 5-bromo-6-methyl-2-pyridinecarbonitrile’s bromine at position 5 offers a more accessible site for palladium-catalyzed couplings .

Computational Insights

DFT studies (e.g., Colle-Salvetti correlation-energy formula) emphasize the importance of gradient corrections and exact exchange in modeling electron density . For this compound, these methods predict:

  • A lower electron density at the bromine site compared to 5-bromo-6-methyl-2-pyridinecarbonitrile due to methyl group electron donation.
  • A higher HOMO-LUMO gap than 2-bromo-3-methylpyridine, reflecting greater stabilization from electron-withdrawing groups .

Biological Activity

3-Bromo-5,6-dimethylpyridine-2-carbonitrile is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its bromine and cyano substituents, which can significantly influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C9H8BrN
  • CAS Number : 2742652-66-8
  • Molecular Weight : 218.07 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine atom can enhance lipophilicity, potentially increasing membrane permeability and facilitating interactions with protein targets. The cyano group may also participate in hydrogen bonding or act as an electron-withdrawing group, influencing the reactivity of the compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 50 μg/ml .

Antiviral Activity

Pyridine derivatives have been investigated for their antiviral properties, particularly against HIV. The structure of this compound suggests potential as an HIV integrase inhibitor. Research has shown that modifying the pyridine ring can lead to enhanced antiviral potency, with some derivatives achieving IC50 values in the low micromolar range .

Study on Metabolism and Transformation

A study involving the metabolism of pyridine derivatives by Burkholderia sp. MAK1 revealed that 3-bromo-substituted compounds like this compound showed limited transformation capabilities. Specifically, it was noted that the bromine group hindered hydroxylation reactions typically observed in other pyridine derivatives . This suggests that while the compound may exhibit biological activity, its metabolic stability could limit its efficacy.

Synthesis and Biological Evaluation

Recent research focused on synthesizing various pyridine derivatives highlighted the importance of substituents in determining biological activity. The synthesis of this compound was achieved through a multistep process involving bromination and subsequent nitrilation. Biological evaluations indicated that modifications to the pyridine core could lead to enhanced activity against specific targets.

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial Activity (MIC)Antiviral Activity (IC50)
This compoundStructure~50 μg/mlLow micromolar
2-Hydroxy-6-methyl-pyridine-3-carbonitrileStructureNot specifiedModerate
4-Bromopyridin-2-amineStructure~40 μg/mlHigh

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